molecular formula C14H15BrFNO B2635827 8-(4-Bromobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane CAS No. 2310101-76-7

8-(4-Bromobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane

Cat. No.: B2635827
CAS No.: 2310101-76-7
M. Wt: 312.182
InChI Key: DXCACWNAVRFXIO-UHFFFAOYSA-N
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Description

8-(4-Bromobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of azabicyclic compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom. The presence of the bromobenzoyl and fluoro groups adds to the compound’s chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 8-(4-Bromobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. This process is mediated by Bu3SnH in the presence of a catalytic amount of azoisobutyronitrile in boiling toluene . The reaction yields the desired azabicyclic compound along with other by-products.

Chemical Reactions Analysis

8-(4-Bromobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

8-(4-Bromobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(4-Bromobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

8-(4-Bromobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane can be compared with other azabicyclic compounds, such as:

The unique combination of the bromobenzoyl and fluoro groups in this compound sets it apart from these similar compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

(4-bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrFNO/c15-10-3-1-9(2-4-10)14(18)17-12-5-6-13(17)8-11(16)7-12/h1-4,11-13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCACWNAVRFXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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